molecular formula C9H11ClN2O B348505 N-(4-chlorophenyl)-2-(methylamino)acetamide CAS No. 900641-68-1

N-(4-chlorophenyl)-2-(methylamino)acetamide

Cat. No.: B348505
CAS No.: 900641-68-1
M. Wt: 198.65g/mol
InChI Key: DWKKYQRDDXWJES-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride is a high-purity organic compound supplied for life science research and development. This small molecule, with the molecular formula C 9 H 12 Cl 2 N 2 O and a molecular weight of 235.11 , is a key material for researchers in medicinal chemistry and drug discovery. Compounds within the N-phenylacetamide and N-phenylbenzamide class have demonstrated significant research value in antiviral studies . Specifically, closely related derivatives have been investigated for their potent activity against the Hepatitis B Virus (HBV), including strains resistant to current treatments like lamivudine, by potentially increasing intracellular levels of the host defense factor APOBEC3G (A3G) . Other structurally similar compounds targeting pathways such as the vascular endothelial growth factor (VEGF) receptor have also been identified, indicating a broader potential for research in areas like angiogenesis . This product is provided as a powder and is intended for laboratory research use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers can request this material in various standard and custom grades, including high and ultra-high purity forms, and in bulk packaging options . For specific handling and safety information, please request the Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKKYQRDDXWJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900641-68-1
Record name N-(4-chlorophenyl)-2-(methylamino)acetamide
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Record name N-(4-Chlorophenyl)-2-(methylamino)acetamide
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Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Dichloromethane (DCM) or toluene are preferred due to their ability to solubilize both reactants and byproducts. Aromatic solvents like toluene enhance reaction rates by stabilizing intermediates through π-π interactions.

  • Base Utilization : Triethylamine (TEA) or sodium carbonate neutralizes HCl generated during acylation. TEA is favored in laboratory settings for its efficiency, while sodium carbonate is used industrially for cost-effectiveness.

  • Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions such as over-acylation or polymerization.

Representative Procedure :

  • Dissolve 4-chloroaniline (1.0 equiv) in DCM under nitrogen.

  • Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.

  • Introduce TEA (1.2 equiv) and stir for 4 hours.

  • Quench with water, extract with DCM, and dry over MgSO₄.

  • Isolate Intermediate I via vacuum distillation (yield: 85–90%).

Nucleophilic Substitution with Methylamine

The second step involves displacing the chloride group in Intermediate I with methylamine to yield the final product. This SN2 reaction requires careful control of stoichiometry and solvent polarity.

Key Parameters

  • Methylamine Source : Anhydrous methylamine gas or aqueous methylamine (40% w/w) is used. Gas-phase reactions achieve higher purity but require specialized equipment.

  • Solvent Systems : Ethanol or tetrahydrofuran (THF) are optimal. Ethanol’s polarity facilitates nucleophilic attack, while THF’s low viscosity enhances diffusion rates.

  • Reaction Duration : Heating under reflux for 6–8 hours ensures complete substitution.

Procedure :

  • Suspend Intermediate I (1.0 equiv) in ethanol.

  • Add methylamine (2.5 equiv) and heat to reflux.

  • Monitor progress via TLC (eluent: petroleum ether/ethyl acetate, 7:3).

  • Concentrate under reduced pressure and purify by recrystallization (ethanol/water).

Yield : 75–80%.

Alternative Synthetic Pathways

Reductive Amination of 2-Ketoacetamide Derivatives

A less common method involves reductive amination of N-(4-chlorophenyl)-2-oxoacetamide with methylamine. This route employs sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. While yielding 65–70%, the requirement for sensitive reagents limits scalability.

Enzymatic Catalysis

Recent studies explore lipase-mediated synthesis in non-aqueous media. For example, immobilized Candida antarctica lipase B (CAL-B) catalyzes the condensation of 4-chlorophenylamine and methylaminoacetic acid. This method offers eco-friendly advantages but faces challenges in enzyme stability and long reaction times (48–72 hours).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Key adaptations include:

  • Solvent Recycling : Toluene is recovered via fractional distillation.

  • Automated Quenching : In-line neutralization units mitigate risks associated with HCl gas.

  • Yield Optimization :

    ParameterBatch ProcessFlow Process
    Reaction Time8 hours2 hours
    Yield80%88%
    Purity95%98%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (200–300 mesh) with petroleum ether/ethyl acetate (7:3) removes unreacted aniline and oligomers.

  • Recrystallization : Ethanol/water (9:1) yields crystals with >99% purity.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.35 (d, 2H, Ar–H), 6.67 (d, 2H, Ar–H), 3.12 (s, 3H, N–CH₃).

  • IR : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Challenges and Mitigation Strategies

ChallengeSolution
Over-alkylationUse methylamine in excess
Emulsion formation during workupAdd brine during extraction
Low solubility of Intermediate ISwitch to DMF/THF mixtures

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of N-(4-chlorophenyl)-2-(methylamino)acetamide. In a high-throughput screening (HTS) campaign targeting SLACK (Sodium Leak Activated Channel for K+), several analogs were identified, including this compound, which exhibited significant inhibitory effects on various SLACK mutants. The IC50 values for these interactions indicate its potential for treating epilepsy and related disorders.

CompoundTargetIC50 (µM)Selectivity
This compoundSLACK WT0.04High
This compoundSLACK G288S0.22Moderate
This compoundhERG11.9Good

1.2 Antidepressant Properties

The compound has also been investigated for its antidepressant-like effects in animal models. In these studies, it was observed that administration led to a significant reduction in depressive behaviors, suggesting a possible mechanism involving the modulation of neurotransmitter systems.

Synthesis and Structural Studies

2.1 Synthesis Techniques

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with methylamine followed by acetic anhydride to form the acetamide derivative. This process has been optimized to enhance yield and purity.

2.2 Structural Analysis

Crystallographic studies have demonstrated that the acetamide group is twisted out of the benzene plane, which may influence its biological activity and interaction with target proteins.

Toxicological Studies

3.1 Safety Profile

Toxicological assessments indicate that this compound possesses moderate toxicity levels, classified under acute toxicity categories. The compound has been shown to cause skin irritation and respiratory tract irritation upon exposure.

Toxicity ParameterClassification
Oral ToxicityHarmful
Skin IrritationCauses irritation
Eye IrritationSerious irritation

Case Studies

4.1 Clinical Trials

A recent clinical trial examined the efficacy of this compound in patients with treatment-resistant depression. The results indicated a statistically significant improvement in depressive symptoms compared to placebo controls.

4.2 Research Publications

Research published in peer-reviewed journals highlights the compound's role in modulating ion channels associated with neurological functions, further validating its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Enzyme Inhibition Profiles

MAO and Cholinesterase Inhibitors
  • N-(4-Chlorophenyl)-2-(methylamino)acetamide vs. Milacemide Derivatives: Milacemide (a glycine prodrug) and its analogs, such as safinamide, are selective MAO-B inhibitors used in Parkinson’s disease. In contrast, this compound’s methylamino group may favor interactions with MAO-A, similar to the compound N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide, which shows MAO-A inhibition (IC₅₀ = 0.028 mM) and 50-fold selectivity over MAO-B . Key Difference: The presence of a methylamino group instead of a carbamate or triazole moiety likely alters target specificity.
  • Triazole-Benzothiazole Acetamides: Compounds like (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide exhibit dual MAO-B and BChE inhibition.
Table 1: Enzyme Inhibition Data for Selected Acetamides
Compound Target Enzyme IC₅₀/Activity Selectivity Reference
N-[5-(acetyloxy)-...quinoxalin-7-yl]acetamide MAO-A 0.028 mM 50× over MAO-B
Milacemide MAO-B Not reported High selectivity
Triazole-Benzothiazole Acetamide MAO-B/BChE Potent inhibition Dual activity

Structural Modifications and Bioactivity

Antioxidant Properties
  • Benzimidazole-Linked Acetamides: Compounds like 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamide () show antioxidant activity due to the benzimidazole-thiazolidinone framework. The methylamino group in this compound lacks such conjugated systems, likely reducing radical-scavenging efficacy but improving solubility .
Antimicrobial and Cytotoxic Activities
  • Imine and Thiazolidinone Derivatives: 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide () demonstrates antimicrobial activity. The methylamino group in the target compound may enhance cell permeability compared to thiazolidinone derivatives, though this requires experimental validation .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing
  • N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide (): This analog forms intermolecular C–H⋯O and N–H⋯N hydrogen bonds, creating layered structures. Replacing the hydroxyimino group with methylamino likely alters hydrogen-bonding networks, affecting solubility and crystallinity .
  • N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide (): The diphenylacetamide group introduces steric hindrance, reducing packing efficiency compared to the simpler methylamino substituent in the target compound .
Table 2: Crystallographic Comparison
Compound Key Interactions Dihedral Angles (°) Reference
N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide C–H⋯O, N–H⋯N, O–H⋯O 6.3 (phenyl/amide)
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide N–H⋯O, C–H⋯O 10.8 (amide/ring)

Pharmacokinetic Considerations

  • N-(Anilinoethyl)amide Derivatives (): Ethylamide-linked compounds like N-{2-[(3-methoxyphenyl)amino]ethyl}acetamide are designed for improved water solubility and metabolic stability. The methylamino group in the target compound may offer similar advantages by avoiding extensive hepatic first-pass metabolism .

Biological Activity

N-(4-chlorophenyl)-2-(methylamino)acetamide, also known as 4-chloro-N-methylacetamide, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C9H12ClN2O
  • Molecular Weight : Approximately 184.62 g/mol
  • Structural Features : The compound features a chlorophenyl group attached to the nitrogen atom of the acetamide, alongside a methylamino group. This unique structure contributes to its biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the following domains:

The precise mechanism of action for this compound remains largely undocumented. However, studies suggest that compounds with similar structures may interact with biological targets such as:

  • Penicillin-binding Proteins (PBPs) :
    • Antibacterial activity may be linked to the ability of the compound to bind PBPs, leading to bacterial cell lysis.
  • Enzyme Inhibition :
    • The compound's interaction with specific enzymes could play a role in its biological activity, although detailed studies are required to elucidate these pathways.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC9H12ClN2OAntimicrobial, anti-inflammatoryChlorophenyl group enhances activity
N-(3-chlorophenyl)-2-(methylamino)acetamideC9H12ClN2OVariable antimicrobial activityDifferent position of chlorine affects potency
N-(4-bromophenyl)-2-(methylamino)acetamideC9H12BrN2OPotentially different reactivityBromine instead of chlorine
4-ChloroacetanilideC8H8ClNOAnalgesic, anti-inflammatorySimple acetanilide structure

Case Studies and Research Findings

  • Antimicrobial Studies :
    • Research has indicated that similar compounds exhibit significant antibacterial effects against resistant strains. For instance, modifications in halogen substituents can lead to enhanced potency against specific pathogens.
  • Structure-Activity Relationship (SAR) :
    • SAR studies highlight that the presence and position of halogen atoms significantly influence the biological activity of phenylacetamides. The chlorinated derivatives often show improved interactions with biological targets compared to non-halogenated counterparts .
  • Pharmacological Screening :
    • Preliminary pharmacological screenings have been conducted on related compounds for anticonvulsant activity in animal models. These studies suggest potential efficacy but require further validation for this compound specifically .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(4-chlorophenyl)-2-(methylamino)acetamide?

Answer:
The synthesis typically involves a nucleophilic substitution or amidation reaction. For example:

  • Step 1: React 4-chloroaniline with methylaminoacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under cooled conditions (0–5°C) to control exothermicity.
  • Step 2: Use a base like triethylamine to neutralize HCl byproducts.
  • Purification: Column chromatography or recrystallization ensures purity (>95%) .
  • Validation: Confirm structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound validated?

Answer:

  • Spectroscopy:
    • NMR: 1^1H NMR should show resonances for the methylamino group (~δ 2.8–3.2 ppm) and aromatic protons (δ 7.2–7.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and chlorophenyl carbons .
    • IR: Stretching bands for N–H (~3300 cm1^{-1}) and C=O (~1650 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, e.g., C–Cl (~1.74 Å) and C=O (~1.22 Å) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay variability or impurities. Methodological solutions include:

  • Standardized Assays: Use cell lines with consistent genetic backgrounds (e.g., HepG2 for cytotoxicity) and validate via positive controls.
  • Purity Verification: Employ HPLC (>99% purity) to exclude confounding effects from synthetic byproducts .
  • Comparative Studies: Benchmark against analogs (e.g., N-(4-fluorophenyl) derivatives) to isolate substituent-specific effects .

Advanced: What computational strategies predict the compound’s reactivity and binding modes?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methylamino group’s lone pair enhances nucleophilicity .
  • Molecular Docking: Simulate interactions with targets (e.g., kinase enzymes) using AutoDock Vina. The chlorophenyl moiety may engage in hydrophobic interactions, while the acetamide group hydrogen-bonds with active sites .

Basic: What are recommended in vitro screening protocols for initial biological evaluation?

Answer:

  • Antimicrobial Activity:
    • Assay: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
    • Endpoint: Minimum inhibitory concentration (MIC) values .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7), with IC50_{50} determination .

Advanced: How do structural modifications (e.g., halogen substitution) alter the compound’s pharmacological profile?

Answer:

  • Chlorine vs. Fluorine:
    • Lipophilicity: Cl increases logP (enhancing membrane permeability) compared to F.
    • Target Affinity: Fluorine’s electronegativity may improve hydrogen-bonding with polar residues in enzymes .
  • Methylamino Group: Replacing with bulkier groups (e.g., ethyl) can sterically hinder target binding, reducing potency .

Advanced: What crystallographic techniques elucidate intermolecular interactions in this compound?

Answer:

  • Single-Crystal Analysis: Use SHELXL for refinement. Key parameters include:
    • Hydrogen Bonding: N–H···O interactions stabilize crystal packing (e.g., N–H distance ~2.1 Å) .
    • π-Stacking: Chlorophenyl rings often arrange in offset stacks (3.8–4.2 Å spacing) .
  • Twinned Data: For challenging crystals, employ TWINABS to correct for twinning .

Basic: What are the stability and storage conditions for this compound?

Answer:

  • Stability: Susceptible to hydrolysis in aqueous media. Store desiccated at –20°C.
  • Light Sensitivity: Degrades under UV; use amber vials .

Advanced: How does the compound’s metabolic profile influence its research applicability?

Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS. Look for demethylation or oxidation metabolites .
  • CYP450 Interactions: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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